

Application Notes and Protocols for In Vivo Imaging of Fosbretabulin Efficacy

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Compound of Interest

Compound Name: Fosbretabulin

Cat. No.: B040576

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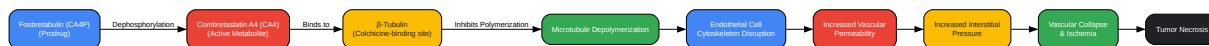
For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosbretabulin (combretastatin A4-phosphate, CA4P) is a potent vascular disrupting agent (VDA) that selectively targets the immature vasculature of solid tumors, leading to rapid vascular shutdown and subsequent tumor necrosis.[1][2] Monitoring the therapeutic efficacy of **Fosbretabulin** in vivo is crucial for optimizing treatment strategies and understanding its mechanism of action. This document provides detailed application notes and protocols for various non-invasive imaging techniques used to assess the anti-vascular effects of **Fosbretabulin** in preclinical and clinical settings.

Mechanism of Action of Fosbretabulin

Fosbretabulin is a water-soluble prodrug that is rapidly dephosphorylated in vivo to its active metabolite, combretastatin A4 (CA4).[2] CA4 binds to the colchicine-binding site on β -tubulin, leading to microtubule depolymerization, primarily in activated endothelial cells.[3] This disruption of the endothelial cell cytoskeleton causes a cascade of events including increased vascular permeability, leading to a rise in interstitial pressure and subsequent vascular collapse and ischemia within the tumor core.[4][5] This targeted disruption of tumor blood flow results in extensive central necrosis.[1][6]



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Caption: Mechanism of action of **Fosbretabulin**.

I. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

DCE-MRI is a powerful, non-invasive imaging modality for assessing tumor vascularity and its response to VDAs like **Fosbretabulin**.^{[7][8]} It provides quantitative parameters related to blood flow, vessel permeability, and the volume of the extravascular extracellular space (EES).

Application Note:

DCE-MRI is highly effective for monitoring the rapid vascular shutdown induced by **Fosbretabulin**.^[9] A significant decrease in tumor perfusion can be observed as early as 4-6 hours post-treatment. The primary pharmacokinetic parameters derived from DCE-MRI data, such as K_{trans} (volume transfer coefficient) and iAUC (initial area under the gadolinium concentration curve), serve as robust biomarkers for treatment efficacy.^[10] A reduction in these parameters correlates with a decrease in tumor blood flow and vascular permeability, which is a direct consequence of **Fosbretabulin**'s mechanism of action.^{[9][10]}

Experimental Protocol:

Animal Model:

- Tumor-bearing mice or rats (e.g., subcutaneous xenografts of human cancer cell lines like KHT sarcoma or VX2 liver tumors).^{[9][10]}

Imaging Equipment:

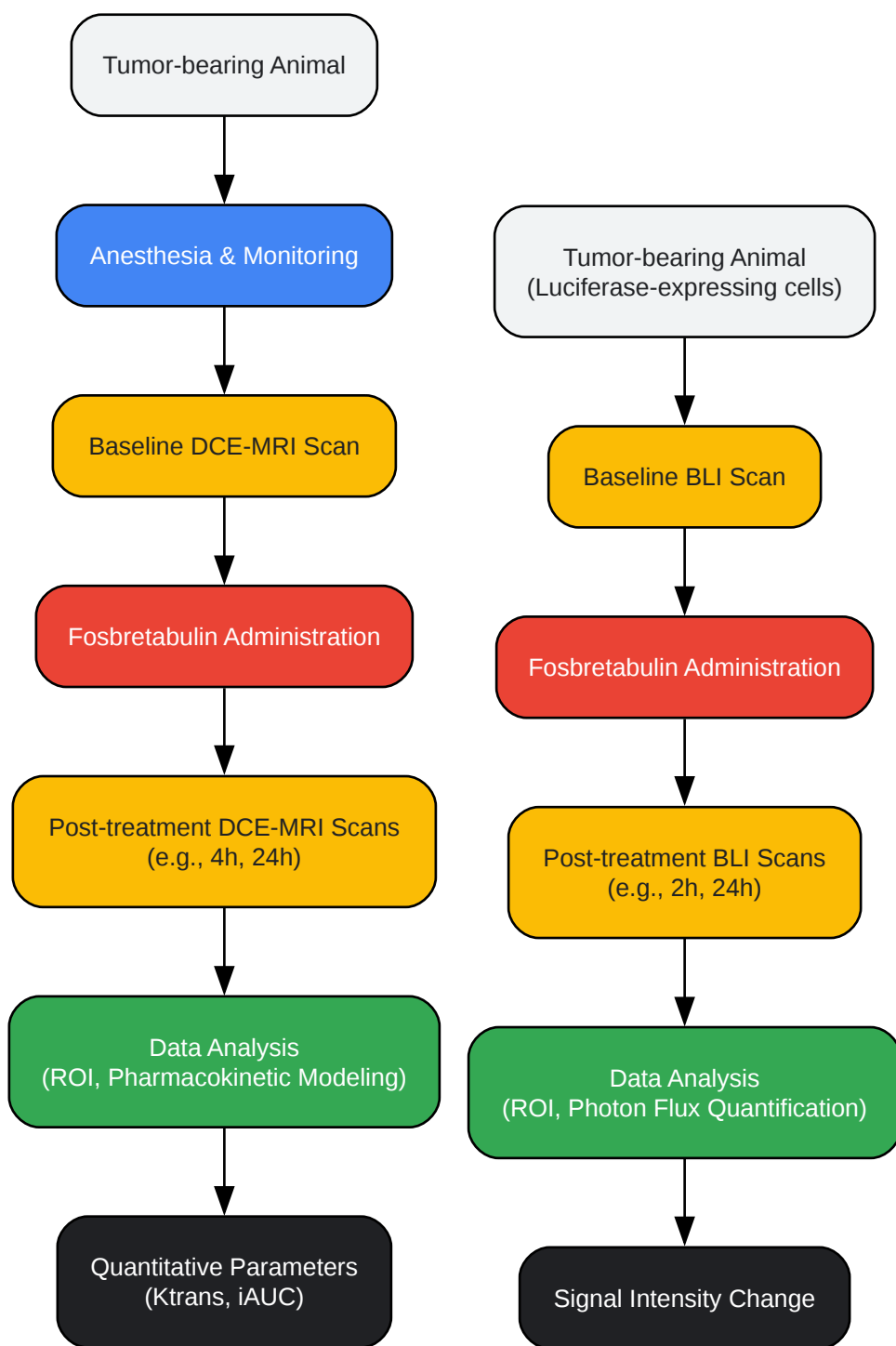
- A 1.5T or higher clinical or preclinical MRI scanner equipped with a dedicated animal coil.

Contrast Agent:

- Gadolinium-based contrast agent (e.g., Gadavist, 0.1 mmol/kg).[11]

Procedure:

- Baseline Imaging: Perform a DCE-MRI scan prior to **Fosbretabulin** administration to establish baseline tumor perfusion characteristics.
- Anesthesia: Anesthetize the animal using isoflurane (e.g., 1-2% in oxygen) and maintain its body temperature at 37°C.
- Catheterization: Place a catheter in the tail vein for intravenous (IV) administration of the contrast agent.
- Image Acquisition:
 - Acquire T2-weighted anatomical images to localize the tumor.
 - Acquire a series of T1-weighted images before, during, and after the bolus injection of the contrast agent. A typical sequence would be a 3D gradient echo sequence.
- **Fosbretabulin** Administration: Administer **Fosbretabulin** (e.g., 100 mg/kg, intraperitoneally). [12]
- Post-Treatment Imaging: Repeat the DCE-MRI scan at various time points post-**Fosbretabulin** administration (e.g., 4, 24, and 48 hours) to monitor changes in tumor perfusion.[10]
- Data Analysis:
 - Draw regions of interest (ROIs) around the tumor on the anatomical images.
 - Generate concentration-time curves for the contrast agent within the tumor ROI.
 - Apply a pharmacokinetic model (e.g., the Tofts model) to the data to calculate quantitative parameters such as K_{trans} and v_e (extracellular extravascular volume fraction).
 - Calculate semi-quantitative parameters like iAUC.



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